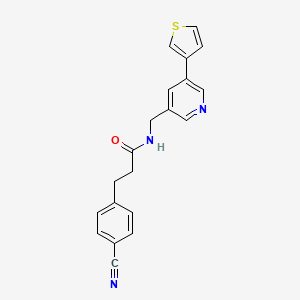

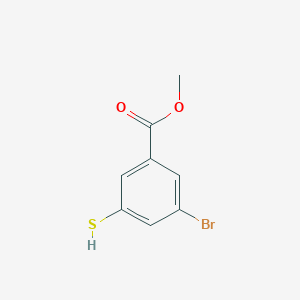

3-(4-cyanophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-cyanophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of molecules known as kinase inhibitors and has been found to exhibit potent inhibitory activity against several types of kinases.

Applications De Recherche Scientifique

Metal-Organic Frameworks (MOFs)

5,10,15,20-Tetra(4-pyridyl)porphyrin: serves as an organic linker in Metal-Organic Frameworks (MOFs). MOFs are porous materials composed of metal ions or clusters coordinated with organic ligands. These frameworks have applications in gas storage, separation, and catalysis. The porphyrin’s π-conjugated system contributes to MOF stability and tunable pore sizes, making it valuable for gas adsorption and storage .

Photodynamic Therapy (PDT)

Porphyrins, including 5,10,15,20-Tetra(4-pyridyl)porphyrin , are used in PDT—a cancer treatment that involves light activation of photosensitizers. When irradiated with specific wavelengths, porphyrins generate reactive oxygen species, leading to localized cell damage and tumor destruction. Their selective accumulation in cancer cells makes them promising candidates for PDT .

Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

DSSCs are a type of thin-film solar cell that relies on sensitizers to absorb light and convert it into electricity. Porphyrins, due to their strong absorption in the visible spectrum, serve as efficient sensitizers5,10,15,20-Tetra(4-pyridyl)porphyrin can enhance DSSC performance by capturing sunlight and facilitating electron transfer .

Catalysis

Porphyrins exhibit catalytic activity, particularly in oxidation reactions. Researchers have explored their use as catalysts for various transformations, such as oxygen reduction reactions (e.g., in fuel cells) and oxidation of organic substrates. The unique coordination environment of 5,10,15,20-Tetra(4-pyridyl)porphyrin influences its catalytic behavior .

Luminescent Probes

Porphyrins are known for their strong fluorescence properties. Researchers use them as luminescent probes for imaging biological structures and detecting specific molecules5,10,15,20-Tetra(4-pyridyl)porphyrin can serve as a fluorescent label in bioimaging applications, aiding in visualizing cellular processes .

Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. Porphyrins, including 5,10,15,20-Tetra(4-pyridyl)porphyrin , participate in host-guest interactions, self-assembly, and molecular recognition. Their ability to form stable complexes with other molecules contributes to their relevance in this field .

Propriétés

IUPAC Name |

3-(4-cyanophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c21-10-16-3-1-15(2-4-16)5-6-20(24)23-12-17-9-19(13-22-11-17)18-7-8-25-14-18/h1-4,7-9,11,13-14H,5-6,12H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWVZBXPGJQWEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Cyclohex-3-en-1-ylmethyl)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2359746.png)

![(Z)-2-Cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2359751.png)

![2-[3-benzyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2359753.png)

![1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2359758.png)

![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2359760.png)

![N-(2,5-difluorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2359761.png)

![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2359764.png)

![3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2359765.png)